Undecanedioic acid, 5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecanedioic acid, 5-oxo-: is a medium-chain dicarboxylic acid with the molecular formula C11H18O5 It is a derivative of undecanedioic acid, characterized by the presence of an oxo group at the 5th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 11-hydroxyundecanoic acid: One common method involves the oxidation of 11-hydroxyundecanoic acid using periodic acid (H5IO6) and chromium trioxide (CrO3) in wet acetonitrile.
Oxidation of α-nitro ketone: Another method involves the oxidation of α-nitro ketone in methanol with sodium phosphate and sodium hydroxide, followed by the addition of Oxone® (potassium peroxymonosulfate) at room temperature.
Industrial Production Methods: Industrial production methods for undecanedioic acid, 5-oxo-, typically involve large-scale oxidation processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undecanedioic acid, 5-oxo-, can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The oxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Periodic acid (H5IO6), chromium trioxide (CrO3), Oxone®.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation products: More oxidized derivatives of undecanedioic acid.
Reduction products: Alcohols and other reduced forms.
Substitution products: Compounds with different functional groups replacing the oxo group.
Scientific Research Applications
Chemistry:
Synthesis of polymers: Used as a monomer in the synthesis of polyamides and polyesters.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Metabolic studies: Used as a model compound to study metabolic pathways involving dicarboxylic acids.
Medicine:
Antifungal agent: Exhibits antifungal properties and is used in the development of antifungal drugs.
Industry:
Lubricants: Used in the production of high-performance lubricants.
Plasticizers: Acts as a plasticizer in the manufacturing of plastics and resins.
Mechanism of Action
The mechanism of action of undecanedioic acid, 5-oxo-, involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to induce oxidative stress in fungal cells, leading to the disruption of cell membrane and cell wall integrity . This compound can modulate the expression of genes involved in lipid metabolism, pathogenesis, and mRNA processing, thereby exerting its biological effects.
Comparison with Similar Compounds
Undecanedioic acid: The parent compound without the oxo group.
Nonanedioic acid: A shorter-chain dicarboxylic acid.
Dodecanedioic acid: A longer-chain dicarboxylic acid.
Comparison:
Unique Properties: The presence of the oxo group at the 5th carbon position in undecanedioic acid, 5-oxo-, imparts unique chemical reactivity and biological activity compared to its parent compound and other similar dicarboxylic acids.
Applications: While undecanedioic acid and other dicarboxylic acids are used in similar applications, the specific properties of undecanedioic acid, 5-oxo-, make it particularly useful in antifungal treatments and as a precursor in the synthesis of specialized polymers and catalysts.
Properties
CAS No. |
87358-48-3 |
---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-oxoundecanedioic acid |
InChI |
InChI=1S/C11H18O5/c12-9(6-4-8-11(15)16)5-2-1-3-7-10(13)14/h1-8H2,(H,13,14)(H,15,16) |
InChI Key |
MEEMMABYFKSQGY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.